molecular formula C16H12F2N2O4S B3017186 N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899757-42-7

N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No. B3017186
CAS RN: 899757-42-7
M. Wt: 366.34
InChI Key: DOQOCYWDXMCILW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propanamide derivatives often involves the coupling of propanoic acid derivatives with various amines or amides in the presence of coupling reagents such as N,N-carbonyldiimidazole (CDI) . The synthesis process is confirmed by spectral data such as (1)H NMR, (13)C NMR, and LC-MS, ensuring the correct chemical structures of the compounds .

Molecular Structure Analysis

Crystallographic studies, such as single-crystal X-ray diffraction, are used to determine the conformational features of these compounds . These studies provide detailed information on the molecular structure, which is crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The propanamide derivatives are designed to interact with biological systems, and their reactivity is often tested in various in vivo and in vitro assays. For example, some compounds demonstrate antimicrobial action and selective cytotoxic effects against tumor cell lines . The chemical reactivity of these compounds with biological targets is essential for their pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives, such as solubility, melting point, and stability, are characterized using techniques like NMR, IR spectroscopy, and mass spectrometry . These properties are important for the compound's bioavailability and pharmacokinetics.

Case Studies

Several of the synthesized compounds have been evaluated in preclinical models for their anticonvulsant , antimicrobial , anti-inflammatory , and other pharmacological activities. For instance, compounds from paper showed significant protection in seizure models and were more potent than standard antiepileptic drugs with better safety profiles. Similarly, compounds from paper exhibited notable antimicrobial activity against various bacterial and fungal species.

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis, physicochemical characterization, and evaluation of new derivatives showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds demonstrated antimicrobial action, linking their structural characteristics and physicochemical parameters with biological results (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Activities

Further studies highlighted the effectiveness of derivatives in affecting the inflammatory/oxidative process, involving free oxygen and nitrite radicals, inflammatory mediators, and matrix metalloproteinases (MMPs). One derivative exhibited high activity in inhibiting MMP-9, suggesting potential wound healing effects (Incerti et al., 2018).

Applications in Organic Electronics

Research into novel acceptors for conjugated polymers found that replacing fluorine substituents with cyano groups in certain compounds could change charge transport from unipolar p-type to unipolar n-type, indicating their application in organic electronics and field-effect transistors (Casey et al., 2015).

Luminescent Properties for White Light Emission

Benzothiazole derivatives were prepared and their luminescence properties investigated. By doping these compounds into a polymer matrix at a certain proportion, bright blue-violet, green, and orange emissions were achieved, which perfectly make up the component elements of white light. This study suggests their potential application in the simple fabrication of white-light-emitting devices (Lu et al., 2017).

Antimicrobial and Antifungal Derivatives

The synthesis and study of N-(naphthalen-1-yl)propanamide derivatives for their antimicrobial activity against bacteria and fungi species revealed notable activity, especially against certain fungi at the half potency of ketoconazole, highlighting their potential as antimicrobial and antifungal agents (Evren et al., 2020).

properties

IUPAC Name

N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S/c17-10-5-6-12(18)13(9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOCYWDXMCILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

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